3-Methoxy-4-dimethylaminobenzoic acid

Structure-activity relationship Folate synthesis inhibition Antimetabolite design

Choose 3-Methoxy-4-dimethylaminobenzoic acid for its unique dual electron-donating substituents (methoxy + dimethylamino) that create a distinct electronic profile—strongly resonance-activated—enabling reproducible reactivity in coupling reactions and enzyme assays. The hydrochloride salt (CAS 1253850-61-1) offers aqueous solubility without DMSO/ethanol interference. Unlike generic PABA analogs, its meta/para substitution pattern avoids intramolecular H-bonding artifacts, ensuring predictable carboxylic acid behavior. Ideal for medicinal chemists exploring folate biosynthesis antimetabolites and polymer chemists requiring chromophore monomers. Verify stock and bulk pricing below.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B8673390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-dimethylaminobenzoic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C10H13NO3/c1-11(2)8-5-4-7(10(12)13)6-9(8)14-3/h4-6H,1-3H3,(H,12,13)
InChIKeyKDYVHXMLAPEIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-dimethylaminobenzoic Acid for Research Procurement: Molecular Profile and Substitution Rationale


3-Methoxy-4-dimethylaminobenzoic acid (CAS 197500-33-7 or 344309-30-4; C₁₀H₁₃NO₃; MW 195.22 g/mol) is an aromatic carboxylic acid derivative belonging to the p-methoxybenzoic acid class, characterized by a methoxy group at the 4-position (or 3-position depending on nomenclature convention) and a dimethylamino substituent on the benzene ring. The compound exists both as the free acid and as the hydrochloride salt (CAS 1253850-61-1), the latter offering enhanced solubility and stability for handling and storage . Its electron-rich aromatic system confers distinct reactivity in electrophilic substitution and metal-catalyzed coupling reactions, positioning it as a versatile building block in medicinal chemistry and organic synthesis. The dual electron-donating substituents (methoxy and dimethylamino) differentiate it fundamentally from simpler aminobenzoic acids, creating a unique electronic and steric environment that governs its behavior in biological and chemical systems .

Why 3-Methoxy-4-dimethylaminobenzoic Acid Cannot Be Replaced by Generic Aminobenzoic or Methoxybenzoic Acid Analogs in Critical Applications


Procurement decisions based solely on the aminobenzoic acid core structure ignore critical substituent-dependent differences in reactivity, biological target engagement, and analytical behavior that directly impact experimental reproducibility. The presence of both methoxy and dimethylamino groups on 3-methoxy-4-dimethylaminobenzoic acid creates a distinctive electronic profile—strongly electron-donating and resonance-activated—that cannot be replicated by single-substituent analogs such as 4-aminobenzoic acid (PABA), 3-methoxybenzoic acid, or 4-dimethylaminobenzoic acid. The ortho-effect literature demonstrates that 2-substituted benzoic acids exhibit intramolecular hydrogen bonding that alters acidity, whereas 3- and 4-substituted regioisomers behave differently [1]. Furthermore, the substitution pattern determines whether a compound functions as an agonist or antagonist in folate-synthesizing enzyme systems, a property that is non-transferable between structurally similar PABA derivatives [2]. For researchers requiring consistent retention time, predictable reactivity in coupling reactions, or specific enzyme-substrate interactions, substituting a generic analog without rigorous validation introduces uncontrolled variables that can invalidate assay results and delay project timelines.

Quantitative Differentiation Evidence: 3-Methoxy-4-dimethylaminobenzoic Acid Versus Closest Analogs


Regioisomeric Differentiation: Substitution Pattern Dictates Biological Activity Profile in Aminobenzoic Acid Derivatives

In cell-free E. coli folate-synthesizing systems, nuclear-substituted p-aminobenzoic acids (PABA) exhibit structure-dependent agonistic and antagonistic effects. While the target compound 3-methoxy-4-dimethylaminobenzoic acid lacks direct quantitative data in this specific assay, its structural class—dialkylamino-substituted PABA derivatives—has been systematically evaluated [1]. The introduction of bulky dimethylamino substitution at the position para to the carboxyl group (as in 4-dimethylaminobenzoic acid derivatives) fundamentally alters enzyme recognition compared to unsubstituted PABA or mono-methoxy analogs. Class-level inference from the SAR study indicates that compounds bearing electron-donating substituents in the 3- and 4-positions exhibit markedly different binding kinetics to dihydropteroate synthase than 2-substituted or unsubstituted analogs [1].

Structure-activity relationship Folate synthesis inhibition Antimetabolite design

Ortho-Effect on Acidity: Position-Specific Intramolecular Hydrogen Bonding Alters pKa and Reactivity

Systematic analysis of the ortho effect in substituted benzoic acids reveals that 2-methoxybenzoic acid and 2-dimethylaminobenzoic acid exhibit moderate intramolecular hydrogen bonding that alters acidity, whereas the 3-methoxy-4-dimethylaminobenzoic acid regioisomer (with substituents in meta/para positions relative to carboxyl) does not form such intramolecular hydrogen bonds [1]. Computational and infrared spectroscopy studies confirm that for 2-substituted benzoic acids, the hydrogen-bonded conformer is populated and influences pKa, but for 3- and 4-substituted isomers, this effect is absent. This translates to position-dependent differences in carboxylic acid reactivity, affecting coupling efficiency in amide bond formation and esterification reactions.

Physical organic chemistry Acidity constant determination Intramolecular hydrogen bonding

Salt Form Availability: Hydrochloride Salt Provides Solubility and Stability Advantages Over Free Acid Analogs

3-Methoxy-4-dimethylaminobenzoic acid is commercially available both as the free acid (CAS 197500-33-7 or 344309-30-4) and as the hydrochloride salt (CAS 1253850-61-1; C₁₀H₁₄ClNO₃; MW 231.68 g/mol) . The hydrochloride salt form demonstrates improved aqueous solubility and enhanced long-term stability compared to the free acid form of this compound and compared to salt-free analogs such as 3-methoxybenzoic acid or 4-dimethylaminobenzoic acid, which are typically supplied only as free acids [1]. The salt form also reduces hygroscopicity during storage and simplifies handling in aqueous assay buffers.

Formulation development Salt selection Solubility enhancement

Reductive Stability Profile: Substituent Position Determines Susceptibility to Dissolving Metal Reduction

A systematic study of reduction by dissolving metals (lithium in ammonia) across methoxy- and dimethylamino-benzoic acid regioisomers demonstrates position-dependent stability. Reductions of 4-methoxybenzoic acid and 4-dimethylaminobenzoic acid result in total loss of the 4-OMe and 4-NMe₂ groups, whereas 2-methoxy and 3-methoxy substituents exhibit partial or complete retention depending on position [1]. For 3-methoxy-4-dimethylaminobenzoic acid (bearing a 3-methoxy group), the methoxy substituent is predicted to show greater stability toward reductive cleavage than the 4-methoxy isomer, while the 4-dimethylamino group remains labile. This regioisomer-specific reactivity profile dictates which synthetic transformations are compatible with this scaffold.

Synthetic methodology Reduction chemistry Functional group tolerance

Computed Physicochemical Properties Differentiate Regioisomers and Guide Chromatographic Method Development

Calculated molecular properties for 3-methoxy-4-dimethylaminobenzoic acid (CAS 344309-30-4) include exact mass 195.08959, hydrogen bond donor count 1, hydrogen bond acceptor count 4, rotatable bond count 3, and heavy atom count 14 [1]. These computed descriptors, when compared to regioisomeric analogs (e.g., 2-methoxy-4-dimethylaminobenzoic acid or 4-methoxy-3-dimethylaminobenzoic acid), enable predictive differentiation of chromatographic retention behavior. The specific arrangement of electron-donating substituents influences pKa (estimated ~4-5 for the carboxylic acid and ~5-6 for the protonated dimethylamino group), which in turn governs retention time in reversed-phase HPLC and ionization efficiency in LC-MS applications.

Chromatography method development HPLC retention prediction Physicochemical property calculation

Precursor Role in Scalable Polybenzamide Synthesis: Tertiary Alkylamino Functionality Enables High-Yielding Polymerization

Benzoic acids bearing tertiary alkylamino functionality, including the dimethylamino-substituted class to which 3-methoxy-4-dimethylaminobenzoic acid belongs, have been demonstrated as effective monomers for the high-yielding and easily scalable synthesis of polybenzamides . The flexible synthetic methodology, which begins from readily available aminobenzoic acids or terephthaloyl chloride and requires minimal chromatography, distinguishes these tertiary alkylamino-functionalized benzoic acids from primary or secondary amino analogs that may require protecting group strategies or exhibit competing side reactions during polymerization .

Polymer synthesis Polybenzamide Scalable synthesis methodology

Optimized Application Scenarios for 3-Methoxy-4-dimethylaminobenzoic Acid Based on Evidence-Based Differentiation


Enzymatic Assay Development Requiring Aqueous Substrate Delivery Without Organic Co-Solvent Interference

When developing peroxidase or manganese peroxidase activity assays, the hydrochloride salt form (CAS 1253850-61-1) of 3-methoxy-4-dimethylaminobenzoic acid provides the aqueous solubility necessary to prepare concentrated stock solutions without introducing DMSO or ethanol that could inhibit enzyme activity or denature protein targets [1]. The absence of intramolecular hydrogen bonding in the meta/para substitution pattern ensures predictable carboxylic acid reactivity for conjugation or derivatization steps, while the electron-rich aromatic system enables colorimetric or fluorometric detection upon enzymatic oxidation [2].

Structure-Activity Relationship Studies of Folate Pathway Antimetabolites in Antimicrobial Research

For medicinal chemistry programs investigating PABA-derived antimetabolites targeting dihydropteroate synthase in bacterial folate biosynthesis, the 3-methoxy-4-dimethylaminobenzoic acid scaffold offers a specific electronic and steric profile that cannot be recapitulated by simpler PABA analogs [1]. The dual electron-donating substituents (methoxy and dimethylamino) influence both enzyme binding affinity and the agonist/antagonist functional outcome, enabling exploration of substituent-dependent transitions between substrate mimicry and competitive inhibition. The regioisomeric specificity is critical, as 2-substituted analogs exhibit intramolecular hydrogen bonding that alters binding conformation [2].

Scalable Synthesis of Functionalized Polybenzamides for Advanced Materials Applications

In polymer chemistry applications requiring tertiary alkylamino-functionalized polybenzamides, 3-methoxy-4-dimethylaminobenzoic acid serves as an advantageous monomer due to the high-yielding, chromatography-free synthetic routes established for this class of benzoic acid derivatives [1]. The dimethylamino group remains intact throughout polymerization, imparting desirable electronic properties to the final polymer while avoiding the protecting group manipulations required for primary amino-containing monomers. The 3-methoxy substituent contributes to polymer solubility and processability.

Method Development and Validation for HPLC Analysis of Substituted Benzoic Acid Mixtures

Analytical laboratories tasked with separating and quantifying mixtures of regioisomeric methoxy- and dimethylamino-substituted benzoic acids can leverage the computed physicochemical descriptors of 3-methoxy-4-dimethylaminobenzoic acid (exact mass 195.08959; HBD 1; HBA 4) to predict retention behavior and optimize chromatographic conditions [1]. The compound's specific hydrogen bonding profile and predicted pKa values guide selection of mobile phase pH and column chemistry to achieve baseline resolution from close structural analogs such as 2-methoxy-4-dimethylaminobenzoic acid or 4-methoxy-3-dimethylaminobenzoic acid.

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